2-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route may include:
Formation of the acetamide backbone: This can be achieved through the reaction of an appropriate acyl chloride with an amine.
Introduction of the chloro and fluoro substituents: These can be introduced via halogenation reactions using reagents such as chlorine and fluorine sources.
Attachment of the pyridin-2-yloxy group: This step may involve nucleophilic substitution reactions where the pyridine derivative is introduced to the benzyl group.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the chloro or fluoro substituents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its role as a ligand in receptor binding studies.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It is investigated for its use in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
When compared to similar compounds, 2-(2-chloro-6-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include:
2-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide: Lacks the fluorine substituent, which may affect its chemical reactivity and biological activity.
2-(2-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide:
N-(3-(pyridin-2-yloxy)benzyl)acetamide: Lacks both the chloro and fluoro substituents, resulting in a simpler structure with different reactivity and uses.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2/c21-17-7-4-8-18(22)16(17)12-19(25)24-13-14-5-3-6-15(11-14)26-20-9-1-2-10-23-20/h1-11H,12-13H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIUYHMQNZPUTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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